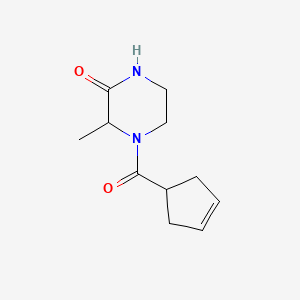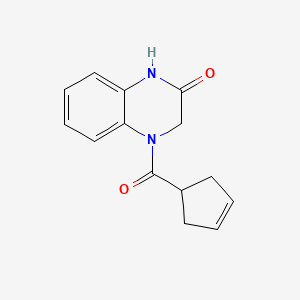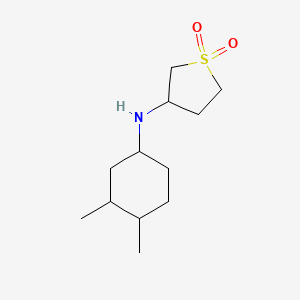![molecular formula C11H15N3O3 B7595383 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as Mpcac, is a chemical compound that has been extensively studied for its potential use in scientific research. Mpcac is a cyclic amino acid that is structurally similar to proline, and it has been shown to have a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. In the case of DPP-4 inhibition, this compound is thought to bind to the active site of the enzyme, preventing it from breaking down certain peptides that regulate glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its DPP-4 inhibitory activity, this compound has been shown to have antioxidant and anti-inflammatory properties, and it may also have neuroprotective effects. This compound has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.
Future Directions
There are several possible future directions for research on 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is the development of this compound-based drug delivery systems, which could be used to target specific tissues or cells in the body. Another potential direction is the study of this compound's effects on the gut microbiome, which has been implicated in a range of health conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a promising compound for scientific research, with a range of potential applications in drug development, drug delivery, and disease treatment. While there is still much to learn about the mechanism of action of this compound, its interesting biochemical and physiological effects make it a valuable tool for researchers in a range of fields.
Synthesis Methods
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of the protected amino acid 2-methylpyrazole-3-carboxylic acid with the protected cyclopentane-1,2-diamine, followed by deprotection and purification. The resulting this compound product can then be characterized using NMR spectroscopy and other analytical techniques.
Scientific Research Applications
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for a range of scientific research applications, including as a potential therapeutic agent for various diseases. One area of research has focused on the use of this compound as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and has been implicated in the development of type 2 diabetes. This compound has also been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
2-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14-9(5-6-12-14)10(15)13-8-4-2-3-7(8)11(16)17/h5-8H,2-4H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMCJRDDKOZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)


![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
